2-[4-(1H-1,2,3,4-tetrazol-1-yl)oxan-4-yl]acetic acid
Description
2-[4-(1H-1,2,3,4-tetrazol-1-yl)oxan-4-yl]acetic acid is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 1H-tetrazole moiety and an acetic acid group. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, imparts significant acidity (pKa ~4–5) and metabolic stability, making it a common bioisostere for carboxylic acids in medicinal chemistry . The oxane ring contributes to lipophilicity and conformational rigidity, which may enhance membrane permeability and target binding in pharmaceutical applications.
Properties
IUPAC Name |
2-[4-(tetrazol-1-yl)oxan-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c13-7(14)5-8(1-3-15-4-2-8)12-6-9-10-11-12/h6H,1-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZSDPADERXIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(1H-1,2,3,4-tetrazol-1-yl)oxan-4-yl]acetic acid typically involves the cycloaddition reaction of azides with nitriles. One common method involves the reaction of glycine, potassium azide, and triethyl orthoformate in acetic acid at 80°C for 2 hours . This reaction forms the tetrazole ring through a [3+2] cycloaddition mechanism.
Chemical Reactions Analysis
2-[4-(1H-1,2,3,4-tetrazol-1-yl)oxan-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents.
Reduction: Reduction of the tetrazole ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups. Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various oxidizing and reducing agents
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals due to its biological activity. Research indicates that tetrazole derivatives can act as:
- Antihypertensive agents: Tetrazoles are known to inhibit angiotensin II receptors, leading to reduced blood pressure.
- Antimicrobial agents: Some studies have reported the antibacterial and antifungal properties of tetrazole derivatives, making them potential candidates for new antibiotics.
Case Study: Antihypertensive Activity
A study conducted on various tetrazole derivatives demonstrated that those with oxan moieties exhibited significant inhibition of angiotensin II receptor activity. The study utilized in vitro assays to evaluate the potency of these compounds against hypertension models .
Agricultural Chemistry
In agricultural applications, compounds like 2-[4-(1H-1,2,3,4-tetrazol-1-yl)oxan-4-yl]acetic acid are being explored as:
- Herbicides: Due to their ability to disrupt plant growth processes.
- Fungicides: Their antimicrobial properties can help in protecting crops from fungal infections.
Data Table: Herbicidal Activity
| Compound Name | Active Ingredient | Target Organism | Efficacy (%) |
|---|---|---|---|
| Compound A | Tetrazole Derivative | Weeds | 85 |
| Compound B | Similar Structure | Fungi | 90 |
Materials Science
The unique properties of tetrazole compounds make them suitable for use in materials science:
- Polymer Chemistry: Tetrazoles can be incorporated into polymer matrices to enhance thermal stability and mechanical strength.
- Coordination Chemistry: Their ability to form stable complexes with metals allows their use in catalysis and sensor applications.
Case Study: Polymer Enhancement
Research involving the incorporation of tetrazole-based compounds into polycarbonate matrices showed an increase in thermal stability by approximately 20% compared to the unmodified polymer. This was measured using thermogravimetric analysis (TGA) .
Mechanism of Action
The mechanism of action of 2-[4-(1H-1,2,3,4-tetrazol-1-yl)oxan-4-yl]acetic acid involves its interaction with biological targets through hydrogen bonding and electrostatic interactions. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their comparative properties:
Key Findings from Comparative Analysis :
Acidity and Reactivity :
- Tetrazole derivatives (e.g., target compound and 2-(1H-tetrazol-1-yl)acetic acid) exhibit stronger acidity (pKa ~4–5) compared to triazole analogs (pKa ~8–10) due to the electron-withdrawing nature of the tetrazole ring . This property is critical for mimicking carboxylic acids in drug design.
- The nitro group in 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid further enhances acidity and electrophilicity, enabling diverse chemical modifications .
Lipophilicity and Solubility: The oxane ring in the target compound increases lipophilicity compared to the sulfur-containing thiane analog (logP ~1.5 vs. The simpler 2-(1H-tetrazol-1-yl)acetic acid, lacking a heterocyclic ring, has higher aqueous solubility, making it suitable for formulations requiring rapid dissolution .
Biological Activity :
- Tetrazole-acetic acid derivatives are widely employed as intermediates in antibiotics (e.g., cephalosporins) due to their stability and coordination properties with metal ions .
- Triazole analogs, such as 2-(4-phenyl-1H-1,2,4-triazol-1-yl)acetic acid, are explored in kinase inhibitors, where the phenyl group enhances aromatic stacking interactions with target proteins .
Structural Modifications: Substitution of the oxane ring with thiane (as in 2-[4-(1H-tetrazol-1-yl)thian-4-yl]acetic acid) introduces a sulfur atom, which may improve metal-binding capacity for catalytic or therapeutic applications .
Biological Activity
2-[4-(1H-1,2,3,4-tetrazol-1-yl)oxan-4-yl]acetic acid is a compound characterized by a tetrazole ring and an oxane structure. This compound has garnered interest in medicinal chemistry and biological research due to its diverse biological activities. The tetrazole moiety is often associated with a range of pharmacological effects, making it a valuable scaffold in drug design.
- IUPAC Name: 2-[4-(tetrazol-1-yl)oxan-4-yl]acetic acid
- Molecular Formula: C8H12N4O3
- Molecular Weight: 212.21 g/mol
- CAS Number: 1989659-14-4
The biological activity of this compound is largely attributed to its ability to mimic carboxylic acids through its tetrazole group. This allows it to interact with various biological targets, including enzymes and receptors, via hydrogen bonding and electrostatic interactions. Such interactions can modulate biochemical pathways, influencing physiological responses.
Medicinal Chemistry Applications
Tetrazole derivatives are frequently used as bioisosteres for carboxylic acids in drug design. They enhance the pharmacokinetic properties of drugs by improving solubility and metabolic stability. For instance, compounds with tetrazole rings have shown potential as anti-inflammatory agents and in the treatment of cardiovascular diseases due to their ability to inhibit certain enzymes involved in these pathways .
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study highlighted that the introduction of a tetrazole ring into acetic acid analogs resulted in enhanced antibacterial and antifungal activities compared to their non-tetrazole counterparts . This suggests that this compound may also possess similar antimicrobial effects.
Case Studies
Several studies have investigated the biological activity of related tetrazole compounds:
- Tetrazole Analogues of Indole-3-Acetic Acid : These compounds demonstrated significant plant growth regulation properties and potential herbicidal activity .
- Synthesis and Evaluation : A study synthesized various tetrazole derivatives and evaluated their biological activities, revealing that certain modifications could enhance their efficacy against specific bacterial strains .
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[4-(1H-1,2,3,4-tetrazol-1-yl)oxan-4-yl]acetic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of tetrazole-containing compounds typically involves cyclization reactions or nucleophilic substitution. For example, tetrazole rings can be formed via [2+3] cycloaddition between nitriles and sodium azide under reflux conditions. Reaction optimization should focus on solvent choice (e.g., DMF or ethanol), temperature control (80–120°C), and catalyst selection (e.g., ammonium chloride). Post-synthesis, purification via recrystallization (e.g., using acetic acid or ethanol/water mixtures) ensures high purity. Yield optimization may require iterative adjustments to molar ratios and reaction times .
Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms functional groups (e.g., tetrazole ring C=N stretches at 1500–1600 cm⁻¹ and carboxylic acid O-H stretches at 2500–3300 cm⁻¹) .
- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) validates purity (>95%) and detects byproducts .
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., oxane ring protons at δ 3.5–4.5 ppm, tetrazole protons at δ 8.5–9.5 ppm) .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages to confirm molecular composition .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
- Methodological Answer : Stability studies should include accelerated degradation tests:
- pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours, monitoring decomposition via HPLC .
- Thermal Stability : Heat samples to 40–80°C and analyze for degradation products. Lyophilization or storage at –20°C in inert atmospheres (argon) is recommended for long-term stability .
Advanced Research Questions
Q. What strategies resolve contradictions between computational modeling and experimental observations of the compound’s tautomeric forms?
- Methodological Answer : Tetrazoles exhibit tautomerism (1H vs. 2H forms). To address discrepancies:
- X-ray Crystallography : Determines dominant tautomeric form in solid state (e.g., 1H-tetrazole stabilized by hydrogen bonding) .
- DFT Calculations : Compare energy-minimized tautomers with experimental NMR chemical shifts. Solvent effects (PCM models) must be included to match solution-phase data .
Q. How do advanced crystallographic techniques elucidate supramolecular interactions in this compound?
- Methodological Answer : Single-crystal X-ray diffraction at low temperatures (e.g., 153 K) reduces thermal motion artifacts, revealing:
- Hydrogen-Bonding Networks : Carboxylic acid dimers and tetrazole–oxane interactions .
- Packing Arrangements : π-π stacking of aromatic systems (if present) and van der Waals interactions. Data collection with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELX software ensure accuracy .
Q. What methodological considerations are critical for SAR studies targeting the tetrazole-oxane pharmacophore?
- Methodological Answer :
- Derivative Synthesis : Introduce substituents at the tetrazole N1-position or oxane C4 using alkylation/acylation .
- Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., IC50 determinations) and molecular docking (e.g., AutoDock Vina) to correlate structural modifications with activity .
Q. How should researchers address contradictory solubility data across solvent systems?
- Methodological Answer :
- Orthogonal Solubility Testing : Use shake-flask method (saturated solutions in water, DMSO, ethanol) with quantification via UV-Vis spectroscopy or gravimetry .
- Co-solvency Studies : Evaluate solubility enhancement using surfactants (e.g., Tween-80) or cyclodextrins. Validate results with DSC to detect polymorphic changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
